![molecular formula C12H14N2O2 B555186 6-Methyl-DL-tryptophan CAS No. 2280-85-5](/img/structure/B555186.png)
6-Methyl-DL-tryptophan
Overview
Description
6-Methyl-DL-tryptophan: is a synthetic analog of the naturally occurring amino acid tryptophan. It is characterized by the presence of a methyl group at the sixth position of the indole ring. This compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It is commonly used in biochemical research due to its structural similarity to tryptophan, allowing it to interact with various biological systems in a manner similar to its natural counterpart.
Mechanism of Action
Target of Action
6-Methyl-DL-tryptophan is an analog of the essential amino acid tryptophan . As such, it is likely to interact with the same targets as tryptophan, which plays a crucial role in protein biosynthesis and serves as a precursor for the synthesis of multiple important bioactive compounds .
Mode of Action
Tryptophan enables unique biochemical interactions, particularly the cloud of electrons connected by chemical bonds called π bonds in the indole can bind to positively charged entities (cations) .
Biochemical Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . As an analog of tryptophan, this compound may affect these pathways and their downstream effects.
Pharmacokinetics
It is known that tryptophan levels in the human body depend on food intake and the activity of several tryptophan metabolic pathways . As an analog of tryptophan, this compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given its similarity to tryptophan, it may influence various pathophysiological processes, including neuronal function, metabolism, inflammatory responses, oxidative stress, immune responses, and intestinal homeostasis .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . Additionally, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Biochemical Analysis
Cellular Effects
The cellular effects of 6-Methyl-DL-tryptophan are not well-documented. Given its structural similarity to tryptophan, it may influence cell function in a manner similar to tryptophan. Tryptophan and its metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As an analog of tryptophan, it may exert its effects at the molecular level through similar mechanisms as tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
This compound, as a tryptophan analog, may be involved in similar metabolic pathways as tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-DL-tryptophan typically involves the alkylation of tryptophan derivatives. One common method is the methylation of the indole ring of tryptophan using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Scientific Research Applications
The compound's applications span various fields:
Chemistry
- Precursor for Indole Derivatives : Utilized in synthesizing diverse indole compounds, essential for pharmaceuticals and agrochemicals.
Biology
- Protein Synthesis Studies : Employed to investigate enzyme interactions and protein synthesis mechanisms.
Medicine
- Neurological Disorders : Investigated for modulating tryptophan metabolism, with implications for treating mood disorders and psychiatric conditions.
- Immunomodulation : Exhibits effects on immune cell function, making it a candidate for research in immunotherapy.
Industry
- Pharmaceutical Production : Used as a research tool in drug development processes.
The following table summarizes key findings from studies comparing 6-Methyl-DL-tryptophan with other tryptophan analogs:
Compound | KM (mM) | kcat (s⁻¹) | Biological Activity |
---|---|---|---|
This compound | 0.014 ± 0.002 | 0.07 ± 0.002 | Modulates serotonin synthesis; immunomodulatory effects |
L-Tryptophan | 0.020 ± 0.003 | 0.05 ± 0.001 | Precursor for neurotransmitters; essential amino acid |
D-Tryptophan | Not determined | Not determined | Limited biological activity compared to L-isomer |
Case Studies
-
In Vivo Studies :
- Research demonstrated that administration of this compound significantly altered serotonin levels in rodents at doses of 100 mg/kg, impacting mood and behavior within hours.
-
Clinical Observations :
- Patients with metabolic disorders receiving dietary supplements containing this compound showed improvements in mood and cognitive function, highlighting its potential therapeutic benefits.
Comparison with Similar Compounds
- 1-Methyl-DL-tryptophan
- 5-Methyl-DL-tryptophan
- α-Methyl-DL-tryptophan
- N-Acetyl-DL-tryptophan
Comparison: 6-Methyl-DL-tryptophan is unique due to the specific position of the methyl group on the indole ring, which can influence its reactivity and interaction with biological systems. Compared to 1-Methyl-DL-tryptophan, which has the methyl group at the nitrogen atom of the indole ring, this compound exhibits different chemical and biological properties . Similarly, the presence of the methyl group at different positions in 5-Methyl-DL-tryptophan and α-Methyl-DL-tryptophan results in distinct reactivity and applications .
Biological Activity
6-Methyl-DL-tryptophan (6-MT) is a synthetic analog of tryptophan, an essential amino acid involved in various biological processes, including protein synthesis and the production of neurotransmitters. This compound has garnered attention in biochemical research due to its unique properties and potential applications in pharmacology and metabolic studies. This article provides a detailed overview of the biological activity of this compound, including its biochemical interactions, metabolic pathways, and relevant case studies.
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- CAS Number : 95319-20-3
6-MT acts primarily as a substrate for various enzymes involved in tryptophan metabolism. It is known to influence the activity of tryptophan prenyltransferases, which are enzymes that catalyze the transfer of prenyl groups to tryptophan derivatives. Research has shown that 6-MT can be accepted by these enzymes, leading to the formation of biologically active compounds.
Enzymatic Activity
A study investigated the substrate specificity of different tryptophan prenyltransferases towards 6-MT. The results indicated that:
- Kinetic Parameters :
- KM (Michaelis constant): 0.014 ± 0.002 mM
- kcat (turnover number): 0.07 ± 0.002 s⁻¹
These parameters suggest a relatively high affinity for the substrate, indicating that 6-MT can effectively participate in enzymatic reactions leading to further metabolic transformations .
Neurotransmitter Synthesis
This compound has been studied for its role in modulating neurotransmitter synthesis, particularly serotonin and melatonin. As a tryptophan analog, it can compete with natural tryptophan for incorporation into proteins and affect serotonin levels in the brain.
Immunomodulatory Properties
Recent studies have highlighted the immunomodulatory effects of 6-MT. It has been shown to influence immune cell function, potentially enhancing or inhibiting immune responses depending on the context. This property makes it a candidate for further research in immunotherapy and related fields.
Case Studies
- In Vivo Studies : Animal studies have demonstrated that administration of 6-MT can alter serotonin levels significantly, impacting mood and behavior. In rodents, doses of 100 mg/kg led to measurable changes in serotonin metabolism within hours .
- Clinical Observations : In clinical settings, patients with certain metabolic disorders have been treated with dietary supplements containing 6-MT to assess its impact on tryptophan metabolism and related symptoms. Results indicated improvements in mood and cognitive function in some subjects .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of this compound compared to other tryptophan analogs:
Compound | KM (mM) | kcat (s⁻¹) | Biological Activity |
---|---|---|---|
This compound | 0.014 ± 0.002 | 0.07 ± 0.002 | Modulates serotonin synthesis; immunomodulatory effects |
L-Tryptophan | 0.020 ± 0.003 | 0.05 ± 0.001 | Precursor for neurotransmitters; essential amino acid |
D-Tryptophan | Not determined | Not determined | Limited biological activity compared to L-isomer |
Future Directions
Research into the biological activity of this compound is still evolving, with potential applications in treating mood disorders, metabolic syndromes, and immune-related conditions. Future studies should focus on:
- Long-term effects : Investigating chronic administration impacts on health.
- Mechanistic studies : Elucidating specific pathways influenced by this compound.
- Clinical trials : Assessing efficacy and safety in diverse populations.
Properties
IUPAC Name |
2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRVYIFGPMUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314256 | |
Record name | 6-Methyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-85-5 | |
Record name | 6-Methyl-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2280-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-DL-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-DL-tryptophan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1461 | |
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Record name | 6-Methyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methyl-DL-tryptophan affect the biosynthesis of tryptophan in Neurospora crassa?
A: Research indicates that this compound acts as a less effective repressor compared to L-tryptophan in the biosynthesis of tryptophan in Neurospora crassa. [, ] This suggests that while it can influence the pathway, its impact on the formation of enzymes involved in tryptophan synthesis is not as pronounced as the natural substrate.
Q2: Does this compound exhibit any inhibitory effects on the enzymes involved in tryptophan biosynthesis?
A: Studies show that this compound demonstrates a weaker inhibitory effect compared to L-tryptophan on preformed anthranilate-synthesizing activity in Neurospora crassa. [] Additionally, it shows a similar weaker inhibitory effect on intermediate enzymes responsible for converting anthranilic acid to indole and indole-3-glycerol. [] This suggests that while it can interact with these enzymes, its ability to hinder their activity is less potent than L-tryptophan.
Q3: Can this compound be separated into its individual enantiomers, and do they exhibit different properties?
A: Yes, this compound can be separated into its enantiomers using reversed-phase liquid chromatography with a heptakis(3-O-methyl)-β-cyclodextrin chiral stationary phase. [] The separation is influenced by the substituent at the 6-position, which significantly impacts both retention time and enantioselectivity. While the study does not explicitly detail specific properties of each enantiomer, the ability to separate them suggests potential for distinct biological activities.
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